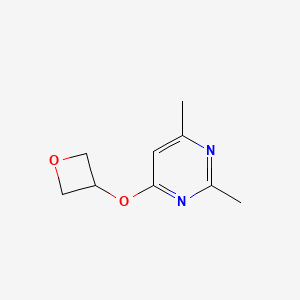
2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pyrimidine Derivatives in Biological Systems
Pyrimidines, including derivatives such as "2,4-Dimethyl-6-(oxetan-3-yloxy)pyrimidine," play crucial roles in biological and medicinal chemistry. The study by Rajam et al. (2017) demonstrates the importance of pyrimidines in molecular recognition processes through hydrogen bonding, which is fundamental in drug design, especially for targeting specific biological pathways (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Photolyase Enzyme and DNA Repair
The study by Kim et al. (1994) highlights the role of pyrimidine derivatives in DNA repair mechanisms, specifically through the action of photolyase enzymes on UV-induced DNA lesions (Kim, Malhotra, Smith, Taylor, & Sancar, 1994). This research underscores the potential application of pyrimidine derivatives in developing treatments that harness these natural repair pathways.
Synthetic Approaches and Chemical Properties
The synthesis and evaluation of pyrimidine derivatives for their insecticidal and antibacterial potential, as explored by Deohate and Palaspagar (2020), indicate the versatility of pyrimidine chemistry. This versatility allows for the creation of compounds with specific biological activities, which can be tailored for various scientific research applications (Deohate & Palaspagar, 2020).
Optical Properties and Sensing Applications
The design and synthesis of pyrimidine-phthalimide derivatives for pH-sensing applications, as discussed by Yan et al. (2017), demonstrate the potential of pyrimidine derivatives in developing novel sensors. These compounds exhibit solid-state fluorescence and solvatochromism, which can be exploited in designing optical sensors and materials (Yan, Meng, Li, Ge, & Lu, 2017).
Mécanisme D'action
Target of Action
Pyrimidine derivatives are known to inhibit protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s worth noting that pyrimidine derivatives generally exert their effects through different mechanisms, one of which is inhibiting protein kinases .
Biochemical Pathways
The inhibition of protein kinases by pyrimidine derivatives can impact various cellular signaling processes such as cell growth regulation, differentiation, migration, and metabolism .
Pharmacokinetics
It’s worth noting that the pharmacokinetic properties of a compound significantly influence its bioavailability and therapeutic efficacy .
Result of Action
The inhibition of protein kinases by pyrimidine derivatives can lead to the regulation of cell growth, differentiation, migration, and metabolism .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can significantly influence the action of a compound .
Propriétés
IUPAC Name |
2,4-dimethyl-6-(oxetan-3-yloxy)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-3-9(11-7(2)10-6)13-8-4-12-5-8/h3,8H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOLPBIGDHGLCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-8-nitro-5H-benzo[b][1,4]benzoxazepin-6-one](/img/structure/B2437015.png)
![[2-[(3,4-dichlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2437017.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazine dihydrochloride](/img/no-structure.png)
![(1R,5S)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2437021.png)
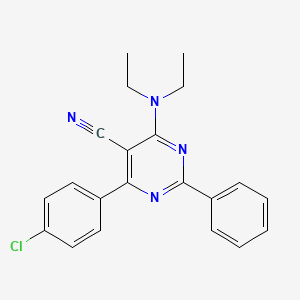
![2-Chloro-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2437023.png)
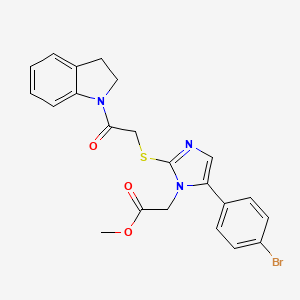
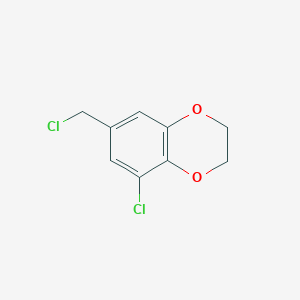
![(2S)-2-[[(tert-Butoxy)carbonyl]amino]-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoic acid](/img/structure/B2437026.png)
![1-[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2437027.png)
![N-(2-methoxyphenyl)-1-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2437028.png)
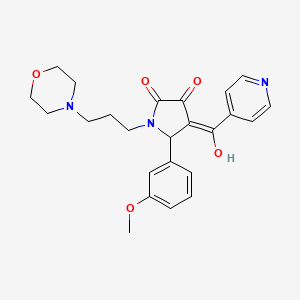
![1-Methyl-3-azabicyclo[3.2.0]heptane;hydrochloride](/img/structure/B2437036.png)